molecular formula C12H10O4S B1618884 Dimethyl 1-benzothiophene-2,5-dicarboxylate CAS No. 7345-76-8

Dimethyl 1-benzothiophene-2,5-dicarboxylate

Cat. No.: B1618884
CAS No.: 7345-76-8
M. Wt: 250.27 g/mol
InChI Key: XHEKZPXGTIMGQC-UHFFFAOYSA-N
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Description

Dimethyl 1-benzothiophene-2,5-dicarboxylate is an organic compound belonging to the class of benzothiophenes. It is characterized by a benzene ring fused to a thiophene ring, with two ester groups attached at the 2 and 5 positions of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1-benzothiophene-2,5-dicarboxylate can be synthesized through the esterification of 1-benzothiophene-2,5-dicarboxylic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions at elevated temperatures (around 95°C) for an extended period (24 hours) to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and catalyst concentration, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzothiophene-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 1-benzothiophene-2,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 1-benzothiophene-2,5-dicarboxylate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1-benzothiophene-2,5-dicarboxylate is unique due to the presence of both benzene and thiophene rings, which confer distinct electronic properties. This makes it particularly valuable in the development of materials with specific optoelectronic characteristics .

Properties

IUPAC Name

dimethyl 1-benzothiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c1-15-11(13)7-3-4-9-8(5-7)6-10(17-9)12(14)16-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEKZPXGTIMGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346536
Record name Dimethyl 1-benzothiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7345-76-8
Record name 2,5-Dimethyl benzo[b]thiophene-2,5-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7345-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 1-benzothiophene-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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